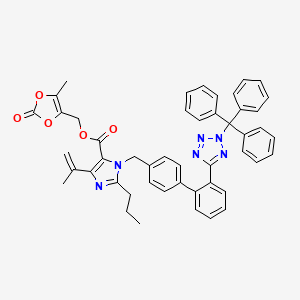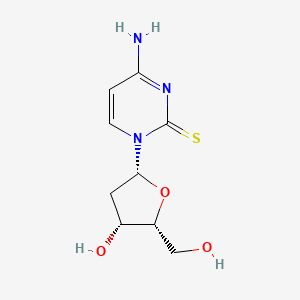
2-Thio-2'-Desoxycytidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione, also known as 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione, is a useful research compound. Its molecular formula is C9H13N3O3S and its molecular weight is 243.281. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung neuartiger Ribonukleotid-Analoga
Die Verbindung wird bei der Synthese eines neuartigen Ribonukleotid-Analogs, 2'-Thio-2'-Desoxycytidin 2':3'-O,S-Phosphorothioat verwendet. Der Prozess beinhaltet die Thiophosphorylierung von 2,2'-Anhydro-1-β-D-Arabinosylcytosin durch die Wirkung von Dithiophosphat . Diese Anwendung ist im Bereich der Nukleinsäureforschung von Bedeutung.
Arzneimittelforschung
2-Thio-2'-Desoxycytidin ist ein wichtiges Gerüst in der Arzneimittelforschung, insbesondere bei der Synthese von Nukleosid-Analoga . Diese Analoga werden in der Arzneimittelforschung weit verbreitet eingesetzt, wo sie sich an die gleichen biologischen Mechanismen binden wie ihre endogenen Gegenstücke, um ihre therapeutischen Wirkungen auszuüben .
Antimikrobielle Mittel
Nukleosid-Analoga, einschließlich derer, die von this compound abgeleitet sind, werden als antimikrobielle Mittel entwickelt . Dies ist besonders wichtig, da die übermäßige Verwendung von Antibiotika zur Entstehung von Antibiotika-resistenten Stämmen pathogener Mikroorganismen geführt hat .
Onkologische Erkrankungen
Nukleosid-Analoga sind eine wichtige Klasse von kleinen Molekülen bei der Behandlung vieler onkologischer Erkrankungen . This compound, als ein zentrales Gerüst bei der Synthese dieser Analoga, spielt eine entscheidende Rolle in diesem Bereich .
Virale Erkrankungen
Nukleosid-Analoga sind auch wichtig für die Behandlung vieler viraler Erkrankungen . Die Rolle von this compound bei der Synthese dieser Analoga macht es zu einer wichtigen Verbindung in der antiviralen Forschung
Wirkmechanismus
Target of Action
2-Thio-2’-deoxy Cytidine, also known as 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione, is a cytidine analog . Cytidine analogs target DNA methyltransferases as at least one of their mechanisms of action . DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
It is known that cytidine analogs interact with their targets, dna methyltransferases, leading to changes in dna methylation patterns . This can result in the reactivation of silenced genes, which can have various effects depending on the specific genes involved .
Biochemical Pathways
The biochemical pathways affected by 2-Thio-2’-deoxy Cytidine involve the metabolism of cytidine analogs . These compounds are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 24328 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-Thio-2’-deoxy Cytidine’s action are related to its interaction with DNA methyltransferases and the resulting changes in DNA methylation patterns . This can lead to the reactivation of silenced genes, which can have various effects depending on the specific genes involved . In cell culture and xenograft studies, it has shown activity against solid and liquid tumor cell lines .
Biochemische Analyse
Biochemical Properties
2-Thio-2’-deoxy Cytidine is a 2-thiopyrimidine nucleoside with antiviral activity . It interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . The compound’s interactions with these biomolecules contribute to its biochemical properties and functions .
Cellular Effects
The effects of 2-Thio-2’-deoxy Cytidine on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the metabolism of deoxycytidine analogues (dCas), which are widely used for the treatment of malignant diseases .
Molecular Mechanism
At the molecular level, 2-Thio-2’-deoxy Cytidine exerts its effects through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is involved in the metabolism of dCas, which are commonly inactivated by cytidine deaminase (CDD) or by deoxycytidine monophosphate deaminase (dCMP deaminase) .
Metabolic Pathways
2-Thio-2’-deoxy Cytidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it plays a role in the metabolism of dCas, which involves various enzymes such as CDD, dCMP deaminase, and deoxycytidine kinase .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHZFBXLAULRZ-ATRFCDNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858473 |
Source


|
| Record name | 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169557-13-5 |
Source


|
| Record name | 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)
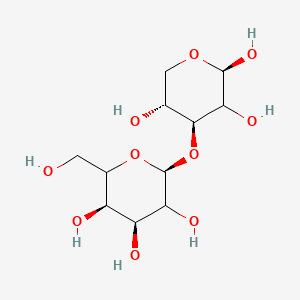
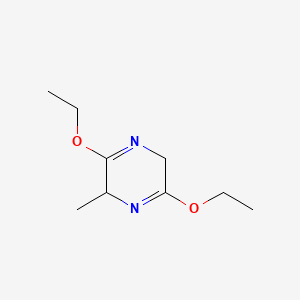
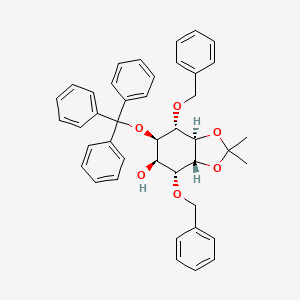
![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)



![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
